2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a pyrimidine derivative with potential anticancer activity. This molecule has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. The inhibition of CK2 by 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory effects, which may be due to its inhibition of CK2.
Advantages and Limitations for Lab Experiments
One advantage of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is its selectivity for CK2, which reduces the potential for off-target effects. The compound has also shown promising results in preclinical studies as an anticancer agent. However, one limitation of the compound is its low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and toxicity of the compound.
Future Directions
There are several future directions for the study of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as an anti-inflammatory agent. Further studies are also needed to determine the optimal dosage and toxicity of the compound in vivo. In addition, the development of analogs of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of more potent and selective CK2 inhibitors with potential therapeutic applications.
Synthesis Methods
The synthesis of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2,4-dichloro-5-methylpyrimidine with aniline and 3-methyl-1-butanol in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Scientific Research Applications
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound exerts its anticancer activity through the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition to its anticancer activity, 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-anilino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-10-14-12(3)17-16(19-15(14)20)18-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMJDBDSSBANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(3-methylbutyl)-2-(phenylamino)pyrimidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.